molecular formula C8H8N2O4 B1626915 Dimethyl pyrazine-2,6-dicarboxylate CAS No. 35042-26-3

Dimethyl pyrazine-2,6-dicarboxylate

Cat. No.: B1626915
CAS No.: 35042-26-3
M. Wt: 196.16 g/mol
InChI Key: RSXGKDUYJPQZTL-UHFFFAOYSA-N
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Description

Dimethyl pyrazine-2,6-dicarboxylate is an organic compound with the molecular formula C10H10N2O4 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl pyrazine-2,6-dicarboxylate can be synthesized by adopting the literature protocol for its isomer, dimethyl pyrazine-2,5-dicarboxylate. The synthesis involves the conversion of the corresponding dimethyl pyrazine to its dicarboxylate derivative, followed by purification through recrystallization or vacuum sublimation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyrazine-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine-2,6-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include pyrazine-2,6-dicarboxylic acid, pyrazine-2,6-dimethanol, and various substituted pyrazine derivatives.

Scientific Research Applications

Dimethyl pyrazine-2,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl pyrazine-2,6-dicarboxylate involves its interaction with metal ions to form coordination complexes. These complexes exhibit various biological activities, such as antimicrobial effects, by disrupting microbial cell membranes and inhibiting biofilm formation . The compound’s ability to coordinate with metal ions also makes it useful in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl pyrazine-2,5-dicarboxylate: An isomer with similar chemical properties but different spatial arrangement of functional groups.

    Pyrazine-2,6-dicarboxylic acid: The oxidized form of dimethyl pyrazine-2,6-dicarboxylate.

    Pyrazine-2,5-dicarboxylic acid: Another isomer with similar reactivity but different structural configuration.

Uniqueness

This compound is unique due to its specific arrangement of ester groups, which influences its reactivity and coordination behavior with metal ions. This makes it particularly useful in the synthesis of metal complexes with distinct properties and applications.

Properties

IUPAC Name

dimethyl pyrazine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-9-4-6(10-5)8(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXGKDUYJPQZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563289
Record name Dimethyl pyrazine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35042-26-3
Record name Dimethyl pyrazine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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